Product packaging for Decarboxy Ciprofloxacin(Cat. No.:CAS No. 105394-83-0)

Decarboxy Ciprofloxacin

Cat. No.: B193964
CAS No.: 105394-83-0
M. Wt: 287.33 g/mol
InChI Key: QDYUSAJJDOBXBM-UHFFFAOYSA-N
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Description

Genesis and Significance within Fluoroquinolone Studies

The study of Decarboxy Ciprofloxacin (B1669076) emerged from investigations into the stability and degradation of Ciprofloxacin. Fluoroquinolones can degrade under various conditions, including exposure to light (photodegradation) and through biological processes in the environment. oup.commdpi.com One of the identified degradation pathways is decarboxylation, leading to the formation of Decarboxy Ciprofloxacin. mdpi.comnih.gov This process can occur during wastewater treatment and in surface waters, contributing to the environmental transformation of antibiotic residues. nih.govscielo.br

The significance of this compound in fluoroquinolone research is intrinsically linked to understanding the mechanism of antibacterial action. The carboxylic acid group at the 3-position of the quinolone ring is essential for the potent antibacterial activity of this class of drugs, as it is involved in binding to the target enzymes, DNA gyrase and topoisomerase IV. mdpi.com The removal of this group results in a drastic reduction or complete loss of antimicrobial efficacy. nih.gov Early reports in the literature had suggested some antibacterial activity for this compound, but subsequent, more rigorous evaluations have confirmed that it lacks significant antibacterial properties against a range of bacteria. nih.govresearchgate.net This finding has been pivotal in confirming the indispensable role of the 3-carboxy moiety in the structure-activity relationship (SAR) of fluoroquinolones. nih.gov

Role in Contemporary Chemical and Biological Investigations

In modern research, this compound serves several important functions.

Analytical and Pharmaceutical Quality Control: this compound is officially recognized as "Ciprofloxacin Impurity E" in the European Pharmacopoeia (EP). symteraanalytics.comsynzeal.com As such, it is used as a certified analytical reference standard in the pharmaceutical industry. symteraanalytics.comlgcstandards.com Its availability is crucial for developing and validating analytical methods to detect and quantify impurities in batches of Ciprofloxacin, ensuring the quality, purity, and consistency of the final drug product. synzeal.comindiamart.com

Chemical Synthesis and Research: Methods for the chemical synthesis of this compound have been developed to produce the compound for research and as a reference standard. researchgate.net One reported method involves heating Ciprofloxacin hydrochloride with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comnih.gov These synthetic routes are essential for producing the pure compound needed for toxicological studies and as a standard for degradation monitoring.

Environmental and Toxicological Studies: As an environmental degradant of Ciprofloxacin, the compound is a subject of study in environmental science. ucp.pt Research focuses on identifying the transformation products of fluoroquinolones in wastewater and natural ecosystems to understand their persistence and potential impact. nih.govcumbria.ac.uk While the antibacterial activity is diminished, studies have investigated the potential toxicity of degradation products. nih.gov Some analyses suggest that transformation products formed through pathways like decarboxylation could exhibit higher toxicity than the parent Ciprofloxacin, highlighting the importance of monitoring these by-products in the environment. nih.gov

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one symteraanalytics.comsynzeal.com
Synonyms Decarboxylated Ciprofloxacin, Ciprofloxacin Impurity E synzeal.com
CAS Number 105394-83-0 symteraanalytics.comchemicalbook.com
Molecular Formula C₁₆H₁₈FN₃O indiamart.comchemicalbook.com
Molecular Weight 287.33 g/mol indiamart.comchemicalbook.com
Appearance Powder indiamart.com

| Purity (Typical) | >95% (HPLC) | lgcstandards.com |

Table 2: Comparative Antibacterial Activity (MIC, μg/mL) of Ciprofloxacin vs. This compound

Organism Ciprofloxacin This compound Source
Staphylococcus aureus 0.25 >64 nih.gov
Staphylococcus epidermidis 0.25 >64 nih.gov
Enterococcus faecalis 0.5 >64 nih.gov
Bacillus subtilis 0.06 >64 nih.gov
Escherichia coli 0.008 >64 nih.gov
Enterobacter cloacae 0.016 >64 nih.gov

MIC (Minimum Inhibitory Concentration): The lowest concentration of a chemical that prevents visible growth of a bacterium.

Table 3: Mentioned Compounds

Compound Name
This compound
Ciprofloxacin
Ciprofloxacin hydrochloride
Sodium cyanide
Dimethyl sulfoxide (DMSO)
DNA gyrase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18FN3O B193964 Decarboxy Ciprofloxacin CAS No. 105394-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUSAJJDOBXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431655
Record name Decarboxy Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105394-83-0
Record name Decarboxyciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Decarboxy Ciprofloxacin

Intentional Synthesis Pathways

The intentional synthesis of Decarboxy Ciprofloxacin (B1669076) is primarily achieved through the decarboxylation of ciprofloxacin under various conditions. These methods are crucial for obtaining the compound for analytical standards, and for studying its properties.

Cyanide-Mediated Decarboxylation Procedures

A well-established method for the synthesis of Decarboxy Ciprofloxacin involves the use of cyanide. nih.govmolaid.com In a typical procedure, ciprofloxacin hydrochloride is treated with sodium cyanide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. nih.govchemicalbook.com One specific protocol involves stirring ciprofloxacin hydrochloride with sodium cyanide in DMSO at 100°C for 17 hours. nih.govchemicalbook.com The proposed mechanism for this reaction involves the 1,4-addition of the cyanide ion to the C-2 position of the fluoroquinolone ring. This addition leads to the delocalization of electrons to the C-3 position, which facilitates the removal of the carboxylic acid group. Subsequently, the double bond is reformed by the elimination of the cyanide ion, yielding this compound. nih.gov

Table 1: Cyanide-Mediated Synthesis of this compound

ParameterValue
Starting MaterialCiprofloxacin Hydrochloride
ReagentSodium Cyanide (NaCN)
SolventDimethyl Sulfoxide (DMSO)
Temperature100 °C
Reaction Time17 hours
PurificationSemi-preparative HPLC

Catalytic Approaches to Decarboxylation

Catalytic methods offer alternative routes to decarboxylation, often under milder conditions. While specific catalytic systems for the direct synthesis of this compound from ciprofloxacin are not extensively detailed in the provided search results, the degradation of ciprofloxacin through catalytic processes often involves decarboxylation as a key step. For instance, the degradation of ciprofloxacin using a FeS2/SiO2 microsphere catalyst in a Fenton-like process involves hydroxylation and subsequent decarboxylation. nih.gov Similarly, catalytic ozonation using Cu-Al layered double hydroxides has been shown to degrade ciprofloxacin through pathways that include a decarboxylation reaction. ascelibrary.org Photocatalytic degradation using zinc oxide-tungsten oxide supported on biochar also leads to the formation of various intermediates through reactions including decarboxylation. nih.gov While these are degradation pathways, the underlying catalytic principles could potentially be adapted for synthetic purposes.

Decarboxylation via Hydrolytic and Acidic Conditions

Decarboxylation of ciprofloxacin can also be induced under hydrolytic and acidic conditions, particularly at elevated temperatures. nih.gov For example, dissolving ciprofloxacin hydrochloride in 0.1 M hydrochloric acid at 80°C for 24 hours can lead to its formation. Another study demonstrated that treating a related fluoroquinolone, ulifloxacin, with 10% sulfuric acid at 100°C for six days resulted in the corresponding decarboxylated product in good yield. nih.gov This suggests that strong acidic conditions and heat can effectively remove the carboxylic acid group from the fluoroquinolone core. The hydrolysis of ester derivatives of fluoroquinolones can also be problematic, as the desired carboxylic acids can be unstable and readily undergo decarboxylation. nih.gov

Further Chemical Reactivity and Derivative Formation

This compound, while lacking the carboxylic acid group essential for the primary antibacterial activity of ciprofloxacin, can still undergo various chemical transformations.

Oxidation Reactions of this compound

The chemical structure of this compound makes it susceptible to oxidation reactions. The degradation of ciprofloxacin through various advanced oxidation processes (AOPs) often proceeds through intermediates that are structurally related to or derived from this compound. These processes typically involve the generation of highly reactive species like hydroxyl radicals (•OH). oatext.com

In Fenton and Fenton-like oxidation processes, the degradation of ciprofloxacin involves multiple steps, including the cleavage of the piperazine (B1678402) ring, defluorination, and decarboxylation, leading to various oxidized by-products. nih.govrsc.orgresearchgate.net For example, in one proposed pathway, decarboxylation of ciprofloxacin occurs, and the resulting intermediate can undergo further oxidation. rsc.org Similarly, electrochemical oxidation has been shown to degrade ciprofloxacin through processes that include hydroxylation of the quinolone ring and breaking of the piperazine ring, alongside decarboxylation. nih.gov

Photocatalytic degradation also results in the oxidation of the ciprofloxacin molecule. Studies have shown that under photocatalytic conditions, reactions such as C-N bond cleavage, decarbonylation, defluorination, and ring-opening lead to various intermediates, indicating the oxidative susceptibility of the core structure, which is shared with this compound. nih.gov

Reduction Reactions of this compound

The reduction of the 4-quinolone core in compounds structurally related to this compound can lead to various products depending on the reagents and reaction conditions employed. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the reactivity of the 4-quinolone system suggests that the C2-C3 double bond and the C4-carbonyl group are potential sites for reduction.

Catalytic hydrogenation of the 4-quinolone ring system, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, can lead to the saturation of the C2-C3 double bond, yielding a 2,3-dihydro-4-quinolone derivative. Further reduction of the carbonyl group at C-4 would result in a 1,2,3,4-tetrahydroquinoline (B108954) structure. The specific conditions, including hydrogen pressure, temperature, and choice of catalyst and solvent, would be crucial in determining the extent of reduction.

It is important to note that in the context of ciprofloxacin and its derivatives, the primary focus of reduction studies has often been on the nitro group when present, rather than the quinolone core itself. For instance, the reduction of nitro-quinolones to the corresponding amino-quinolones is a common synthetic step in the development of new derivatives. google.com

Table 1: Potential Reduction Reactions of this compound

ReactantReagents and ConditionsMajor Product(s)
This compoundH₂, Pd/C, Ethanol, RT, atmospheric pressure (hypothetical)1-cyclopropyl-7-(piperazin-1-yl)-6-fluoro-2,3-dihydroquinolin-4(1H)-one
This compoundNaBH₄, Methanol, RT (hypothetical)1-cyclopropyl-7-(piperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-ol

This table is based on the general reactivity of 4-quinolones and represents hypothetical outcomes for this compound in the absence of specific literature.

Substitution Reactions of this compound

The structure of this compound offers several sites for substitution reactions, primarily on the piperazine ring and potentially on the quinolone core itself.

N-Alkylation and N-Acylation of the Piperazine Ring:

The secondary amine of the piperazine ring at the C-7 position is a nucleophilic center and readily undergoes substitution reactions. This is a well-established transformation for ciprofloxacin and its analogs. researchgate.netucl.ac.benih.govmdpi.com The removal of the C-3 carboxylic acid in this compound is not expected to significantly alter the reactivity of this distal piperazine nitrogen.

N-alkylation can be achieved by reacting this compound with various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. ucl.ac.be Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides. nih.gov These reactions allow for the introduction of a wide array of functional groups onto the piperazine moiety, enabling the synthesis of a diverse library of derivatives.

Table 2: Representative N-Substitution Reactions of this compound (Inferred from Ciprofloxacin Reactivity)

ReactantReagentBase/CatalystSolventProduct
This compoundEthyl IodideTriethylamineN,N-Dimethylformamide1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
This compoundBenzyl BromideK₂CO₃N,N-Dimethylformamide1-cyclopropyl-7-(4-benzylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
This compoundAcetyl ChlorideTriethylamineDichloromethane1-(4-(7-(1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-yl)ethan-1-one)
This compoundBenzoyl ChlorideTriethylamineDichloromethane(7-(1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-yl)(phenyl)methanone

This table is based on documented reactions for ciprofloxacin and is expected to be applicable to this compound.

Substitution on the Quinolone Ring:

Direct substitution on the quinolone ring of this compound is less common but conceivable under specific conditions. Halogenation, for instance, has been reported for other 4-quinolone systems. acs.org Electrophilic substitution reactions would likely target the electron-rich positions of the quinolone ring. For example, halogenation of 4-quinolones has been achieved at the C-3 position using hypervalent iodine reagents. acs.org However, in this compound, the C-3 position is a methine group, and its reactivity towards halogenation would need specific investigation.

Another potential site for substitution is the C-8 position, which can be influenced by the directing effects of the existing substituents. The introduction of a nitro group at C-8 has been utilized to facilitate subsequent nucleophilic substitution at C-7. mdpi.com

Biological and Pharmacological Research Perspectives on Decarboxy Ciprofloxacin

Investigation of Antimicrobial Inactivity and Structure-Activity Relationships (SAR)

The study of decarboxy ciprofloxacin (B1669076) has been instrumental in elucidating the critical role of the carboxylic acid moiety in the antibacterial action of fluoroquinolones.

In Vitro Studies on Antimicrobial Efficacy

Contrary to some early reports that suggested potential antibacterial activity, more recent and comprehensive studies have concluded that decarboxy ciprofloxacin is essentially devoid of significant antimicrobial efficacy. nih.gov A 2011 study systematically synthesized and evaluated this compound and five other decarboxylated fluoroquinolones. nih.gov Using both broth dilution and agar (B569324) methods, the researchers found that none of these compounds exhibited noteworthy antibacterial activity. nih.gov This research directly challenged previous literature and affirmed the necessity of the carboxylic acid group for the antibacterial properties of fluoroquinolones. nih.gov

While ciprofloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, its decarboxylated form does not share this characteristic. nih.govekb.eg The parent compound, ciprofloxacin, typically demonstrates Minimum Inhibitory Concentrations (MIC) at or below 1.0 µg/mL for susceptible strains like staphylococci and most Enterobacteriaceae. nih.gov In stark contrast, studies on this compound show a complete loss of this potent activity. nih.gov

Interactive Data Table: Comparative Antimicrobial Activity

CompoundTarget BacteriaReported Antimicrobial ActivitySource
CiprofloxacinGram-positive & Gram-negativeHigh (MIC ≤ 1.0 µg/mL for susceptible strains) nih.gov
This compoundGram-positive & Gram-negativeNo significant activity nih.gov

Mechanistic Analysis of the Carboxyl Group's Essentiality for Fluoroquinolone Antimicrobial Action

The lack of antimicrobial activity in this compound is explained by the crucial role the C-3 carboxylic acid group plays in the mechanism of action of fluoroquinolones. mdpi.comptfarm.plmdpi.com The bactericidal effect of these antibiotics stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. fda.gov These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. fda.gov

The prevailing model of fluoroquinolone action involves the formation of a stable ternary complex with the DNA and the target enzyme. mdpi.comptfarm.pl The C-3 carboxylic acid, in conjunction with the C-4 keto group, is fundamental to this interaction. mdpi.commdpi.comasm.org This region of the fluoroquinolone molecule is believed to bind to the DNA gyrase, and it is essential for the chelation of a magnesium ion (Mg²⁺), which acts as a bridge between the drug and the enzyme-DNA complex. mdpi.com The removal of the carboxyl group, as in this compound, disrupts this critical binding, rendering the molecule unable to effectively inhibit the enzymes and exert its antibacterial effect. ptfarm.plasm.org This structure-activity relationship underscores that the quinolone core, specifically the C3/C4 keto-acid moiety, cannot be significantly altered without a loss of potency. mdpi.com

Comparative Biological Activity with Parent Ciprofloxacin and Related Decarboxylated Fluoroquinolones

While modifications at other positions of the fluoroquinolone scaffold, such as the C-7 piperazinyl ring, can modulate the spectrum and potency of the antibiotic, alterations to the C-3 carboxyl group generally lead to a significant decrease or complete loss of activity. ptfarm.plnih.gov

Studies on Microbial Degradation and Biotransformation Pathways

This compound has been identified as a metabolite in the biodegradation of ciprofloxacin by various microorganisms. This highlights a natural pathway for the transformation of this antibiotic in the environment.

Identification of this compound as a Microbial Metabolite

Research has shown that certain microorganisms can degrade ciprofloxacin, and decarboxylation is one of the identified transformation pathways. researchgate.netresearchgate.net For instance, the brown rot fungus Gloeophyllum striatum has been shown to degrade ciprofloxacin, with oxidative decarboxylation being one of the metabolic routes. researchgate.netnih.govasm.org This process leads to the formation of this compound. The degradation of ciprofloxacin by microbial communities is seen as a potential method for the remediation of environments contaminated with this antibiotic. nih.govresearchgate.net

Elucidation of Biodegradation Mechanisms by Specific Microbial Consortia and Strains

The biodegradation of ciprofloxacin can be carried out by both individual microbial strains and complex microbial consortia. nih.govnih.gov Studies have identified various bacterial genera, including Pseudoxanthomonas, Stenotrophomonas, Phenylobacterium, and Leucobacter, as being potentially involved in the dissipation of ciprofloxacin. nih.gov Enriched nitrifying sludge has also been shown to effectively remove ciprofloxacin, primarily through cometabolic degradation by ammonia-oxidizing bacteria (AOB). iwaponline.com The degradation process often involves multiple pathways, including modifications to the piperazine (B1678402) ring, defluorination, and hydroxylation, in addition to decarboxylation. researchgate.net The identification of this compound as a product of these processes confirms that microbial action can lead to the removal of the essential carboxyl group, thereby inactivating the antibiotic. nih.goviwaponline.com

Interactive Data Table: Microbial Degradation of Ciprofloxacin

Microorganism/ConsortiumDegradation PathwayResulting MetaboliteSource
Gloeophyllum striatum (brown rot fungus)Oxidative DecarboxylationThis compound researchgate.netnih.govasm.org
Mixed microbial culturesMultiple pathways including decarboxylationThis compound and other products researchgate.netnih.gov
Enriched nitrifying sludgeCometabolic degradationVarious biodegradation products iwaponline.com
Bacterial consortium XGCo-metabolismVarious metabolites nih.gov

Enzymatic Biotransformation of Ciprofloxacin Leading to Decarboxylated Compounds

The biotransformation of ciprofloxacin into decarboxylated and other metabolic products is facilitated by a range of microbial enzymes. Both bacteria and fungi have demonstrated the ability to degrade CIP through various enzymatic pathways.

Fungi, particularly white-rot and brown-rot species, are known to produce extracellular ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), which are capable of degrading a wide array of pollutants, including antibiotics. nih.govmdpi.com For instance, the brown-rot fungus Gloeophyllum striatum has been shown to degrade CIP. nih.gov Laccase enzymes, in particular, have been identified as key players in the degradation of fluoroquinolones by attacking the piperazine ring. biorxiv.org Studies with Trametes versicolor have implicated both laccase and cytochrome P450 in the biodegradation of fluoroquinolone antibiotics.

In bacterial systems, a variety of enzymatic reactions have been observed. The biotransformation of ciprofloxacin can occur through pathways such as piperazinyl substituent cleavage, defluorination, hydroxylation, acetylation, and importantly, decarboxylation. researchgate.netacs.org Decarboxylation has been noted as a unique reaction in the metabolic biodegradation of CIP by heterotrophic bacteria-induced processes and by sulfate-reducing bacteria-enriched sludge. core.ac.uk

Intracellular enzymes, such as cytochrome P450 monooxygenases, are also believed to be involved in the degradation process, catalyzing reactions like defluorination and hydroxylation. core.ac.uk The bacterium Labrys portucalensis F11 can co-metabolize fluoroquinolone antibiotics, with biotransformation reactions including hydroxylation/defluorination, demethylation, decarboxylation, and piperazine ring cleavage.

The following table outlines the key enzymes and microbial systems involved in the biotransformation of ciprofloxacin, including pathways that lead to decarboxylated products.

Microorganism/Enzyme System Enzyme(s) Implicated Observed Biotransformation Reactions
White-rot fungi (e.g., Trametes versicolor)Laccase, Manganese Peroxidase (MnP), Lignin Peroxidase (LiP), Cytochrome P450Degradation of a broad spectrum of pollutants. nih.govmdpi.com Laccase and Cytochrome P450 are involved in fluoroquinolone degradation.
Brown-rot fungi (e.g., Gloeophyllum striatum)Not specifiedDegrades ciprofloxacin. nih.gov
Heterotrophic bacteriaNot specifiedPiperazinyl substituent cleavage, defluorination, hydroxylation, acetylation, decarboxylation. researchgate.netacs.org
Sulfate-reducing bacteriaNot specifiedDecarboxylation. core.ac.uk
Labrys portucalensis F11Not specifiedHydroxylation/defluorination, demethylation, decarboxylation, piperazine ring cleavage.
Engineered Escherichia coli expressing laccasesLaccase (CotA, YlmD)Degradation of fluoroquinolones by attacking the piperazine ring. biorxiv.org

Environmental Science and Ecotoxicological Studies of Decarboxy Ciprofloxacin

Environmental Occurrence and Distribution

The extensive use of ciprofloxacin (B1669076) in human and veterinary medicine leads to its release into the environment, often through wastewater. isca.innih.gov Once in the environment, ciprofloxacin can undergo various transformations, leading to the formation of byproducts like decarboxy ciprofloxacin.

Ciprofloxacin and its transformation products, including decarboxylated forms, have been detected in various aquatic environments and wastewater effluents. For instance, concentrations of ciprofloxacin in the range of 249–405 ng L-1 have been found in domestic sewage in Switzerland. scielo.brscielo.br Higher concentrations, from 0.6 to 2 μg L-1, have been reported in wastewaters in the United States. scielo.brscielo.br In Dar es Salaam, Tanzania, ciprofloxacin was detected in wastewater treatment plant influents at concentrations up to 0.031 mg/l. isca.in The presence of the parent compound suggests the potential for the formation and occurrence of its degradation products like this compound in these environments. The contamination of water environments with fluoroquinolones can also occur through their use in animal husbandry and fish farming. mdpi.com

A study on the photodegradation of ciprofloxacin identified five primary byproducts resulting from processes including decarboxylation. nih.gov Another study investigating the biodegradation of ciprofloxacin in various sludge systems identified up to 14 transformation products, which were formed through reactions such as decarboxylation. researchgate.netacs.orgnih.gov These findings underscore the importance of monitoring not just the parent antibiotic but also its transformation products in aquatic systems.

Table 1: Reported Concentrations of Ciprofloxacin in Various Water Sources

LocationWater SourceConcentration Range
SwitzerlandDomestic Sewage249–405 ng L⁻¹ scielo.brscielo.br
SwitzerlandHospital Wastewater0.7–124.5 µg L⁻¹ scielo.brscielo.br
SwitzerlandSewage and WWTPs45–568 ng L⁻¹ scielo.brscielo.br
United StatesWastewater0.6–2 µg L⁻¹ scielo.brscielo.br
United StatesSurface Streams (median)0.02 µg L⁻¹ scielo.br
IndiaRaw Wastewater and Surface Water28–31 mg L⁻¹ researchgate.net
ChinaWastewater Effluentup to 3866 ng L⁻¹ researchgate.net
Dar es Salaam, TanzaniaWWTP Influentsup to 0.031 mg/L isca.in

Environmental Fate and Degradation Pathways

The fate of this compound is intrinsically linked to the degradation of its parent compound, ciprofloxacin. Two major degradation pathways contribute to the formation of decarboxylated products: photodegradation and biodegradation.

Photodegradation, or the breakdown of compounds by light, is a significant process affecting ciprofloxacin in the environment. researchgate.net Studies have shown that ciprofloxacin is susceptible to photodegradation, which can lead to the formation of several photoproducts, including those resulting from decarboxylation. nih.govnih.gov The process often involves the loss of the carboxylic acid group from the ciprofloxacin molecule. oaepublish.com Research has identified that the primary photodegradation pathways for ciprofloxacin include not only decarboxylation but also defluorination and cleavage of the piperazine (B1678402) ring. mdpi.comoaepublish.com One study specifically noted the formation of a decarboxylated product in the photodegradation of moxifloxacin, a related fluoroquinolone. nih.gov The rate and extent of photodegradation can be influenced by environmental factors such as pH. mdpi.com

Biodegradation, the breakdown of organic matter by microorganisms, is another key pathway for the transformation of ciprofloxacin. While ciprofloxacin itself can be resistant to biodegradation, various microorganisms have been shown to transform it. scielo.brscielo.brnih.gov These transformations can lead to the formation of this compound. researchgate.netacs.orgnih.gov

For example, studies using activated sludge, anaerobic methanogenic sludge, and sulfur-mediated sludge systems have demonstrated the formation of multiple transformation products from ciprofloxacin, with decarboxylation being one of the identified reaction pathways. researchgate.netacs.orgnih.gov The bacterium Paraclostridium sp., isolated from sulfate-reducing bacteria-enriched sludge, has been shown to effectively biodegrade ciprofloxacin through pathways that include decarboxylation. nih.gov Similarly, the brown rot fungus Gloeophyllum striatum can transform ciprofloxacin into various metabolites, with oxidative decarboxylation being a proposed mechanism. nih.gov However, it's important to note that some studies have found that the photodegradation products of ciprofloxacin, which would include decarboxylated forms, were not biodegradable in certain tests. nih.gov

Photodegradation Mechanisms Yielding Decarboxylated Products

Ecotoxicological Implications

The formation of transformation products like this compound raises concerns about their potential toxicity to environmental organisms.

The ecotoxicity of ciprofloxacin and its degradation products has been a focus of research. It has been found that some transformation products can be more toxic than the parent compound. oaepublish.com

Quantitative structure-activity relationship (QSAR) analysis has been used to predict the toxicity of ciprofloxacin's transformation products. One such analysis indicated that products formed through decarboxylation and hydroxylation exhibited higher toxicity than ciprofloxacin itself. researchgate.netacs.orgnih.gov Another study also highlighted that degradation products resulting from defluorination and decarboxylation reactions have the highest aggregate index for human health risk. mdpi.com

However, other studies have presented conflicting findings. For instance, one study on the photodegradation of ciprofloxacin at high pH found that the resulting photoproducts, including decarboxylated forms, did not affect Vibrio fischeri at the concentrations tested. nih.gov Another study assessing the biotransformation of ciprofloxacin by Paraclostridium sp. strain S2 suggested that the process resulted in the formation of less toxic intermediates. nih.gov Furthermore, a study that synthesized and evaluated several decarboxylated fluoroquinolones found that none of them showed significant antibacterial activity, suggesting that the carboxylic acid group is essential for this effect. nih.gov These contrasting findings highlight the complexity of assessing the ecotoxicological risks of transformation products and the need for further research.

Table 2: Summary of Toxicity Findings for Decarboxylated Ciprofloxacin Products

Study TypeKey FindingCitation
QSAR AnalysisTransformation products from decarboxylation showed higher toxicity than ciprofloxacin. researchgate.netacs.orgnih.gov
Risk AssessmentDegradation products from decarboxylation have the highest aggregate index for human health risk. mdpi.com
Photodegradation StudyPhotoproducts (including decarboxylated) did not affect Vibrio fischeri. nih.gov
Biodegradation Study (Paraclostridium sp.)Biotransformation resulted in less toxic intermediates. nih.gov
Synthesis & Antibacterial AssayDecarboxylated fluoroquinolones showed no significant antibacterial activity. nih.gov

Table of Compound Names

Impact on Environmental Microbial Ecology and Antibiotic Resistance Gene Propagation

The introduction of antibiotics and their metabolites into the environment raises significant concerns about the potential disruption of natural microbial ecosystems and the proliferation of antibiotic resistance. This compound, a key transformation product of the widely used fluoroquinolone antibiotic Ciprofloxacin, is of particular interest in ecotoxicological studies. Its presence in environmental compartments such as soil and water can exert selective pressure on microbial communities, potentially altering their structure, function, and the associated resistome.

Research into the environmental fate of Ciprofloxacin has shown that it can undergo various transformation processes, including decarboxylation, leading to the formation of this compound. acs.org While studies focusing exclusively on the ecotoxicological effects of this compound are limited, the broader investigation into Ciprofloxacin's degradation provides crucial insights. The transformation of Ciprofloxacin does not always result in detoxification; in some cases, the resulting products can exhibit significant biological activity. acs.orgiwaponline.com

Alterations in Microbial Community Structure

The presence of Ciprofloxacin and its transformation products in the environment can lead to significant shifts in the composition and diversity of microbial communities. Studies on the parent compound, Ciprofloxacin, have demonstrated its capacity to inhibit the growth of susceptible microorganisms, thereby altering the natural balance of the ecosystem. nih.gov For instance, in activated sludge, exposure to environmentally relevant concentrations of Ciprofloxacin has been shown to decrease species diversity and significantly change the phylogenetic structure of the microbial community. nih.gov

A study on activated sludge microbial communities revealed that exposure to 500 µg/L of Ciprofloxacin led to a significant reduction in the relative abundance of key bacterial families such as Rhodobacteraceae and Nakamurellaceae, which are crucial for organic matter and nitrogen removal. nih.gov While this data pertains to the parent compound, it highlights the potential for related structures like this compound to exert similar selective pressures.

Table 1: Effect of Ciprofloxacin on Microbial Community Composition in Activated Sludge

Bacterial FamilyRelative Abundance (Control)Relative Abundance (500 µg/L Ciprofloxacin)Fold Change
Rhodobacteraceae>1%<0.1%>10-fold decrease
Nakamurellaceae>1%<0.1%>10-fold decrease
ComamonadaceaeVariableIncreased-
XanthomonadaceaeVariableIncreased-

Data synthesized from a study on the effects of the parent compound, Ciprofloxacin, on activated sludge microbial communities. nih.gov This table is illustrative of the potential selective pressures that may be exerted by its transformation products.

In soil environments, Ciprofloxacin has been observed to reduce microbial biomass carbon and alter the metabolic functions of microbial communities. researchgate.net Such alterations can have cascading effects on soil health and nutrient cycling. The persistence of these compounds can lead to long-term impacts on the microbial consortia responsible for key ecological processes.

Propagation of Antibiotic Resistance Genes

A primary concern associated with the environmental presence of antibiotics and their metabolites is the selection and dissemination of antibiotic resistance genes (ARGs). The mechanism of action for fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov Mutations in the genes encoding these enzymes, primarily gyrA and parC, are a common mechanism of resistance. jpedres.orgnih.gov

The presence of Ciprofloxacin in the environment creates a selective pressure that favors the survival and growth of bacteria harboring resistance mutations. nih.gov Even at sub-inhibitory concentrations, these compounds can contribute to the evolution and spread of resistance. Studies have shown that exposure to Ciprofloxacin can trigger an SOS response in bacteria, leading to the upregulation of efflux pumps and an increase in mutation rates, which can accelerate the development of resistance. researchgate.netrutgershealth.org

Furthermore, the horizontal gene transfer of ARGs is a significant pathway for the spread of resistance among different bacterial species. While direct evidence for the role of this compound in promoting ARG propagation is not yet established, the structural similarity to the parent compound suggests a potential to contribute to the selective pressure that drives the dissemination of resistance determinants within environmental microbial populations.

Table 2: Common Resistance Mechanisms to Fluoroquinolones

Resistance MechanismAffected GenesConsequence
Target ModificationgyrA, parCReduced binding affinity of the antibiotic to DNA gyrase and topoisomerase IV.
Efflux PumpsVarious efflux pump genesActive transport of the antibiotic out of the bacterial cell, reducing intracellular concentration.
Plasmid-Mediated Resistanceqnr genesProtection of DNA gyrase from the antibiotic.

This table summarizes general resistance mechanisms to fluoroquinolones, including the parent compound Ciprofloxacin. The selective pressure from its metabolites may contribute to the prevalence of these mechanisms.

Analytical Chemistry and Quality Control Applications of Decarboxy Ciprofloxacin

Development and Validation of Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of decarboxy ciprofloxacin (B1669076) are essential for controlling impurities in ciprofloxacin active pharmaceutical ingredients (APIs) and finished products. Various sophisticated analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for the analysis of decarboxy ciprofloxacin. turkjps.orgnih.gov These methods offer high resolution, sensitivity, and reproducibility for separating and quantifying impurities in ciprofloxacin samples.

A stability-indicating UPLC method has been developed for the determination of ciprofloxacin lactate (B86563) and its related substances, including this compound. ijrpr.com This method utilizes an ACQUITY UPLC BEH C18 column and a mobile phase consisting of 0.025M orthophosphoric acid and acetonitrile (B52724) (87:13 v/v) with the pH adjusted to 3.0. ijrpr.com The detection is carried out at a wavelength of 278 nm. ijrpr.com This UPLC method is notable for its short run time of 5 minutes, allowing for rapid analysis. ijrpr.com

Similarly, HPLC methods have been established for the analysis of impurities in ciprofloxacin hydrochloride raw materials. turkjps.org One such method employs a C18 column with a mobile phase of acetonitrile and phosphoric acid solution, with detection at 260 nm. turkjps.org The validation of these HPLC and UPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their reliability for routine quality control. ijrpr.comscirp.org Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpr.comscirp.org

Table 1: Exemplary Chromatographic Conditions for UPLC Analysis of this compound

ParameterCondition
Column ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm)
Mobile Phase 0.025M Orthophosphoric acid and Acetonitrile (87:13)
pH 3.0 (adjusted with Triethylamine)
Flow Rate 0.3 mL/min
Detection Wavelength 278 nm
Injection Volume 1 µL
Column Temperature 30°C
Run Time 5 min

This table presents typical UPLC conditions for the analysis of this compound as an impurity in ciprofloxacin lactate. ijrpr.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and sensitive quantification of this compound. capes.gov.brresearchgate.net LC-MS/MS, in particular, provides high selectivity and sensitivity, enabling the detection of trace levels of impurities.

In studies investigating the photodegradation of ciprofloxacin, LC-MS/MS has been instrumental in identifying various by-products, including decarboxylated forms. capes.gov.br The fragmentation patterns observed in the mass spectra provide structural information that confirms the identity of the impurity. For instance, the dissociation of the protonated ciprofloxacin molecule can lead to the neutral loss of CO2, indicating decarboxylation. researchgate.net

The use of high-resolution mass spectrometry (HRMS) further enhances the confidence in identification by providing accurate mass measurements. This technique is crucial in distinguishing between compounds with similar nominal masses.

Spectroscopic Approaches for Analysis and Characterization

Spectroscopic techniques, including UV-Visible spectroscopy and synchronous fluorescence spectroscopy, are also employed in the analysis of ciprofloxacin and its impurities. researchgate.netroyalsocietypublishing.org

UV-Visible spectroscopy is often used as a detection method in HPLC and UPLC systems. ijrpr.com this compound exhibits maximum absorption at a specific wavelength, which can be utilized for its quantification. turkjps.org For example, one HPLC method uses a detection wavelength of 260 nm for impurity A, which is a decarboxylation product. turkjps.org

First derivative synchronous fluorescence spectroscopy (FDSFS) has been explored as a green analytical method for tracking the photofate of ciprofloxacin. royalsocietypublishing.org This technique can simultaneously detect and quantify ciprofloxacin and its photodegradation products, including decarboxylated species, without the need for extensive sample preparation. royalsocietypublishing.org The method's ability to distinguish between the parent drug and its by-products makes it a valuable tool for stability studies. royalsocietypublishing.org

Utilization as a Reference Standard in Pharmaceutical Quality Control

This compound is utilized as a reference standard in the quality control of ciprofloxacin formulations to ensure that the levels of this impurity are within acceptable limits. ijrpr.com

Impurity Profiling in Ciprofloxacin Formulations

Impurity profiling is a critical aspect of pharmaceutical quality control, and this compound is a specified impurity in the European Pharmacopoeia (Ciprofloxacin Impurity E). nih.govturkjps.org Analytical methods, primarily HPLC and UPLC, are used to separate and quantify all potential impurities in ciprofloxacin raw materials and finished products. turkjps.orgijrpr.com

The presence of this compound and other impurities is monitored throughout the manufacturing process and during stability studies to ensure the quality and safety of the final product. ijrpr.com Degradation studies, which involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products like this compound. ijrpr.com

Table 2: Research Findings on Impurity Levels in Ciprofloxacin Raw Materials

SampleImpurity C Content (%)Total Impurities (%)Conformance
C1 N/AConformsConforms
C2 N/AConformsConforms
C3 N/AConformsConforms
C4 N/AConformsConforms
C5 0.5790.625Non-conforming
C6 N/AConformsConforms
C7 N/ASlightly high unspecified impurityConforms

This table summarizes the findings of an HPLC analysis of seven different ciprofloxacin hydrochloride raw material samples, highlighting variations in impurity content. nih.gov

Analytical Method Validation for Related Substances

The analytical methods used for impurity profiling must be rigorously validated to ensure their accuracy and reliability. ijrpr.comscirp.org this compound, as a known related substance, is included in the validation process of these methods.

Validation of an analytical method for related substances involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness for each of the specified impurities, including this compound. ijrpr.com For example, in the validation of a UPLC method, the linearity for this compound was established over a range from the limit of quantification (LOQ) to 150% of the target concentration, with a correlation coefficient of 0.9999. ijrpr.com The accuracy is determined by recovery studies, where a known amount of the impurity standard is spiked into the sample and the recovery is measured. ijrpr.comscirp.org

The availability of a certified reference standard for this compound is crucial for performing these validation studies and for the routine quality control of ciprofloxacin products. synzeal.com

Application in Environmental Monitoring and Degradation Product Analysis

The widespread use of the antibiotic ciprofloxacin in human and veterinary medicine has led to its detection in various environmental compartments, including surface water, wastewater, and soil. scielo.brnih.gov The incomplete metabolism of ciprofloxacin in humans and animals, coupled with its limited removal in conventional wastewater treatment plants, results in its continuous release into the environment. scielo.brnih.gov this compound, a major transformation product of ciprofloxacin, is of significant interest in environmental monitoring as its presence is a key indicator of the environmental fate of the parent compound.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are crucial for the identification and quantification of this compound and other degradation products in complex environmental matrices. nih.govwu.ac.th These methods allow researchers to trace the degradation pathways of ciprofloxacin and understand the persistence of its transformation products.

Several studies have investigated the formation of this compound under various environmental conditions. It has been identified as a product of biodegradation, photodegradation, and advanced oxidation processes (AOPs) applied in wastewater treatment. wu.ac.thacs.orgnih.gov For instance, research on the biodegradation of ciprofloxacin in different sludge systems (activated sludge, anaerobic methanogenic sludge, and sulfur-mediated sludge) identified this compound as one of the transformation products formed through various reactions, including piperazinyl substituent cleavage, defluorination, and hydroxylation. acs.org

Similarly, studies on the degradation of ciprofloxacin using advanced oxidation processes like the Fenton process and persulfate activation have also confirmed the formation of this compound. wu.ac.thresearchgate.net In one study, the degradation of ciprofloxacin with ferrate (VI) through processes including deamination and decarboxylation reactions resulted in the formation of a compound with a mass-to-charge ratio (m/z) corresponding to decarboxylated products. wu.ac.th

The table below summarizes findings from various studies on the degradation of ciprofloxacin and the identification of its transformation products, including this compound.

Degradation MethodInitial Ciprofloxacin ConcentrationKey FindingsReference
Advanced Oxidation Process (Ferrate)30 mg/L86.7% degradation of ciprofloxacin was achieved at pH 7 within 120 minutes. LC-MS analysis identified several degradation products formed through deamination, decyclopropylization, and decarboxylation. wu.ac.th
Nanoconfined Zero-Valent Iron50-300 mg/LDegradation rates of 60.4% to 98.5% were observed. Decarboxylation was identified as one of the degradation pathways leading to the formation of intermediate products. nih.gov
Fenton's Oxidation100 mg/LAchieved 70% removal of ciprofloxacin. Decarboxylation was identified as one of the primary degradation mechanisms. researchgate.net
Biological Wastewater TreatmentNot SpecifiedDecarboxylation was a noted transformation pathway in activated sludge, anaerobic methanogenic sludge, and sulfur-mediated sludge systems. acs.org
Photolysis at high pHNot SpecifiedPhoto-decarboxylation was identified as one of the primary degradation pathways for ciprofloxacin. nih.gov

It is noteworthy that some transformation products of ciprofloxacin, including those formed through decarboxylation, may exhibit higher toxicity than the parent compound. acs.orgoaepublish.com This highlights the importance of monitoring not only the parent antibiotic but also its degradation products to fully assess the environmental risks associated with its use. The presence of this compound serves as a critical marker for the environmental transformation of ciprofloxacin and aids in evaluating the effectiveness of different water treatment technologies.

Advanced Research Directions and Future Perspectives on Decarboxy Ciprofloxacin

Computational Chemistry and Modeling

Computational chemistry has emerged as a powerful tool for investigating the degradation pathways of environmental contaminants at a molecular level. In the context of Decarboxy Ciprofloxacin (B1669076), molecular dynamics (MD) simulations and quantum chemical studies offer profound insights into the decarboxylation process of its parent compound, Ciprofloxacin.

MD simulations can model the behavior of Ciprofloxacin in various environmental compartments, such as in aqueous solutions or adsorbed onto mineral surfaces like goethite (α-FeOOH). rsc.org These simulations track the interactions and conformational changes of the Ciprofloxacin molecule, providing a dynamic picture of the conditions that may favor decarboxylation. rsc.org For instance, simulations can elucidate how the orientation of the Ciprofloxacin molecule on a surface influences the accessibility of the carboxylic acid group to catalysts or reactive species. rsc.orgresearchgate.net

Quantum chemical studies, often employing Density Functional Theory (DFT), can calculate the energetic barriers and reaction mechanisms of decarboxylation. oaepublish.com These calculations can identify the most likely pathways for the removal of the carboxyl group, whether through photolytic, thermal, or chemical means. oaepublish.com For example, DFT can be used to model the homolytic cleavage of the bond connecting the carboxylic acid to the quinolone core upon light absorption, a potential mechanism in photodegradation. mdpi.com Furthermore, these studies can determine the active sites on the Ciprofloxacin molecule, such as the nitrogen in the piperazine (B1678402) ring, the fluorine atom, and the carboxyl group, which are susceptible to attack by reactive species. oaepublish.com

Key Research Findings from Computational Studies:

Computational MethodKey Finding
Molecular DynamicsElucidates the adsorption behavior and orientation of Ciprofloxacin on mineral surfaces, influencing decarboxylation. rsc.orgresearchgate.net
Quantum ChemistryCalculates reaction energies and identifies the most plausible mechanisms and active sites for decarboxylation. oaepublish.com
MD SimulationsShowed that the conformation of the Ciprofloxacin molecule is defined by the orientation of the piperazinium and cyclopropyl (B3062369) groups. researchgate.net

These computational approaches are not only crucial for understanding the fundamental chemistry of Ciprofloxacin degradation but also for predicting the formation of transformation products like Decarboxy Ciprofloxacin under various environmental conditions. researchgate.net

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for predicting the environmental fate and potential toxicity of chemical compounds, including this compound. nih.gov These models correlate the molecular structure of a compound with its physicochemical properties and biological effects.

For this compound, QSAR models can predict key environmental parameters such as its solubility, octanol-water partition coefficient (logP), and potential for bioaccumulation. These predictions are crucial for assessing its mobility and persistence in different environmental matrices.

Furthermore, in silico toxicology is a critical area of research. QSAR models can be used to predict a range of toxicological endpoints for this compound and other degradation products, such as mutagenicity, carcinogenicity, and developmental toxicity. nih.govnih.gov Studies have shown that while the parent Ciprofloxacin has known toxic effects, its degradation products can sometimes exhibit equal or even greater toxicity. nih.gov For instance, in silico analysis of Ciprofloxacin transformation products has predicted that many, which would include this compound, are likely to be mutagenic and not readily biodegradable. nih.gov This highlights the importance of not only studying the parent compound but also its metabolites and degradation products.

Predicted Ecotoxicological Endpoints for Ciprofloxacin Transformation Products:

Toxicological EndpointPredictionReference
MutagenicityMany transformation products are predicted to be mutagenic. nih.gov
CarcinogenicityMost transformation products are predicted to be carcinogenic. nih.gov
BiodegradabilityMany transformation products are predicted to be non-readily biodegradable. nih.gov
General ToxicityAll transformation products are predicted to possess some level of toxicity. nih.gov

The development and refinement of these in silico tools are essential for proactive environmental risk assessment, allowing for the early identification of potentially hazardous transformation products.

Molecular Dynamics and Quantum Chemical Studies of Decarboxylation

Exploration of Novel Biological Activities Beyond Antimicrobial Effects

While the primary biological activity of Ciprofloxacin is its antimicrobial effect, the loss of the carboxylic acid group to form this compound significantly alters its biological profile. Research has consistently shown that the 3-carboxylic acid group is essential for the antibacterial activity of fluoroquinolones. nih.govnih.gov Consequently, this compound exhibits a dramatic reduction, and in many cases a complete loss, of antibacterial activity against a wide range of bacteria. nih.govnih.gov

However, the absence of antimicrobial effects does not equate to biological inertness. Future research should focus on exploring other potential biological activities of this compound. This could include investigating its interactions with various cellular targets beyond bacterial DNA gyrase and topoisomerase IV. For instance, studies could explore its potential to modulate the activity of eukaryotic enzymes or receptors.

There is also a need to understand the impact of this compound on microbial communities. While it may not kill bacteria, it could still influence microbial behavior, such as biofilm formation or virulence factor expression. The interaction of this compound with other environmental contaminants could also lead to synergistic or antagonistic effects on organisms.

Development of Green Chemistry Approaches for Controlled Decarboxylation

The degradation of Ciprofloxacin in the environment is often an uncontrolled process leading to a mixture of transformation products. Developing green chemistry approaches for the controlled decarboxylation of Ciprofloxacin could offer several advantages. Green chemistry focuses on designing chemical processes that are efficient, safe, and environmentally benign.

One promising avenue is the use of photocatalysis. rsc.org Researchers are exploring the use of novel photocatalysts, such as those based on gold-decorated titanium dioxide nanoparticles, to enhance the degradation of Ciprofloxacin under visible light. core.ac.uk By optimizing the photocatalyst and reaction conditions, it may be possible to selectively drive the reaction towards decarboxylation, minimizing the formation of other, potentially more toxic, byproducts.

Microwave-assisted degradation is another green chemistry approach that has shown promise for the degradation of fluoroquinolones. tandfonline.comresearchgate.net This method can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net Further research could focus on tailoring microwave-assisted processes to favor the formation of this compound.

Biocatalysis, using either isolated enzymes or whole microorganisms, also represents a green approach. The identification and engineering of enzymes that can specifically catalyze the decarboxylation of Ciprofloxacin would be a significant breakthrough. This could lead to the development of bioremediation strategies that are highly selective and operate under mild conditions.

Examples of Green Chemistry Approaches for Fluoroquinolone Degradation:

ApproachDescriptionReference
PhotocatalysisUtilizes light and a catalyst to drive chemical reactions, with potential for selectivity towards decarboxylation. rsc.orgcore.ac.uk
Microwave-AssistedEmploys microwave radiation to accelerate degradation, offering faster reaction times and lower energy consumption. tandfonline.comresearchgate.net
Biodegradation/BiocatalysisUses microorganisms or enzymes to break down contaminants, offering a sustainable and environmentally friendly solution. nih.govresearchgate.net

The goal of these green chemistry approaches is not necessarily to produce this compound as a product, but rather to develop controlled and environmentally friendly methods for the complete mineralization of Ciprofloxacin, with decarboxylation being a key step in the degradation pathway.

Integrated Multi-Omics Approaches for Comprehensive Biodegradation Pathway Elucidation

Understanding the complete biodegradation pathway of Ciprofloxacin, including the formation and subsequent fate of this compound, requires a comprehensive approach. Integrated multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how microorganisms interact with and break down this antibiotic.

By studying the genetic makeup (genomics) of Ciprofloxacin-degrading microbial consortia, researchers can identify the genes encoding the enzymes responsible for the various degradation steps. Transcriptomics can then reveal which of these genes are actively being expressed in the presence of Ciprofloxacin.

Proteomics, the study of the complete set of proteins produced by an organism, is particularly powerful for identifying the key enzymes involved in the degradation process. nih.govmdpi.com For example, a comparative proteomics analysis of bacteria exposed to Ciprofloxacin could reveal the upregulation of specific enzymes, such as hydrolases or transferases, that play a role in the breakdown of the antibiotic. nih.gov Studies have also used proteomics to understand the adaptive mechanisms of bacteria to Ciprofloxacin, which can provide clues about degradation pathways. mdpi.comacs.org

Metabolomics complements these approaches by identifying and quantifying the small-molecule metabolites, including this compound and other transformation products, that are produced during biodegradation. nih.gov This provides direct evidence of the degradation pathway and can help to identify any persistent or accumulating intermediates.

By integrating data from these different "omics" fields, researchers can construct a detailed and dynamic model of Ciprofloxacin biodegradation. nih.gov This knowledge is essential for developing more effective bioremediation strategies and for accurately assessing the environmental risks associated with Ciprofloxacin and its degradation products.

Regulatory and Policy Implications Based on Environmental Studies

The growing body of research on the environmental occurrence, fate, and effects of Ciprofloxacin and its degradation products, including this compound, has significant regulatory and policy implications. The presence of antibiotics and their metabolites in the environment is a major driver of antimicrobial resistance (AMR), a critical threat to global public health. mdpi.com

Current environmental regulations often focus on the parent compound and may not adequately address the risks posed by transformation products. nih.gov Studies demonstrating the potential toxicity of this compound and other metabolites highlight the need for a more comprehensive approach to environmental risk assessment. nih.govnih.gov This could involve setting regulatory limits not only for Ciprofloxacin but also for its major and most toxic degradation products.

The European Union has taken steps to address pharmaceutical pollution by establishing a "watch list" of substances to be monitored in water bodies, which has included antibiotics like Ciprofloxacin. lidsen.com This is a positive step, but more needs to be done globally. International collaboration is essential to harmonize regulations and to support research into the environmental fate and effects of antibiotics.

Ultimately, a proactive and integrated policy approach is needed to protect public health and the environment from the consequences of antibiotic pollution. mdpi.com This approach must be informed by ongoing scientific research into the complex environmental behavior of compounds like this compound.

Q & A

Q. What analytical techniques are validated for quantifying Decarboxy Ciprofloxacin in pharmaceutical or biological matrices?

High-Performance Liquid Chromatography (HPLC) is widely used due to its precision in separating this compound from structurally similar compounds, such as parent drugs or degradation byproducts. Method validation includes assessing linearity, sensitivity (limit of detection ≤0.05 μg/mL), and recovery rates (typically >90%) in complex matrices like plasma or urine . UV spectrophotometry may supplement HPLC but lacks specificity for distinguishing this compound from isomers without prior derivatization.

Q. How is this compound synthesized, and what purity thresholds are critical for research-grade samples?

Synthesis typically involves decarboxylation of Ciprofloxacin under controlled acidic or enzymatic conditions. Post-synthesis purification employs column chromatography (e.g., silica gel with a methanol:chloroform gradient) to achieve ≥95% purity, verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Impurity profiling must adhere to pharmacopeial standards, with total impurities ≤3.0% as per USP guidelines for analogous compounds .

Advanced Research Questions

Q. How does this compound’s receptor binding affinity compare to fluoroquinolone analogs, and what methodological frameworks resolve contradictory binding data?

Competitive binding assays using radiolabeled ligands (e.g., [³H]-Ciprofloxacin) reveal this compound’s reduced affinity (K₀ ~0.7 vs. 0.4 for Ciprofloxacin) due to loss of the carboxyl group critical for DNA gyrase interaction. Discrepancies in reported IC₅₀ values (e.g., -7.5 to -5.5 logM ranges) arise from assay variability (e.g., buffer pH, temperature). Normalizing data to internal controls and using isothermal titration calorimetry (ITC) improves reproducibility .

Q. What experimental designs optimize catalytic degradation of this compound in environmental water systems?

Advanced oxidation processes (AOPs) like persulfate activation with dual catalysts (e.g., Fe₃O₄/CeZrUiO-66 MOFs) achieve >90% degradation efficiency. Central Composite Design (CCD) with Response Surface Methodology (RSM) identifies optimal parameters: pH 3–5, catalyst loading 0.5–1.5 g/L, and ozone dose 10–20 mg/L. Post-treatment analysis requires LC-MS/MS to confirm complete mineralization and avoid toxic intermediate formation .

Q. How can chromatographic methods differentiate this compound from co-eluting degradation products in stability studies?

Ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) enhances resolution using a C18 column (1.7 μm particles) and 0.1% formic acid/acetonitrile mobile phase. Retention time shifts (e.g., 1.62–1.64 min for this compound vs. 1.51 min for E-Cefdinir) and fragmentation patterns (m/z 313 → 241) provide specificity. Method robustness is validated via forced degradation studies under thermal, oxidative, and photolytic stress .

Q. What in vitro models assess the ecological persistence of this compound in aquatic ecosystems?

Microcosm studies simulate environmental conditions using sediment-water systems spiked with this compound (1–10 mg/L). Half-life (t₁/₂) is calculated via first-order kinetics, with LC-MS monitoring concentration decay. Biofilm reactors coupled with qPCR quantify resistance gene (e.g., qnrB) propagation, revealing persistence linked to organic matter content and microbial diversity .

Methodological Notes

  • Contradiction Management : Conflicting binding affinity data (e.g., logM ranges) necessitate meta-analysis using standardized assay protocols and cross-lab validation .
  • Sustainability : Catalytic systems like hydrophobic deep eutectic solvents (DES) enable recyclable extraction (>5 cycles) with activated carbon regeneration, reducing environmental footprint .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.